5-methyl-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]pyrazine-2-carboxamide
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Overview
Description
5-methyl-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]pyrazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring, a cyclobutyl group, and an oxan-4-ylamino substituent, making it a unique molecule for study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]pyrazine-2-carboxamide typically involves multiple steps, including the formation of the pyrazine ring, the introduction of the cyclobutyl group, and the attachment of the oxan-4-ylamino substituent. Common synthetic routes may involve:
Formation of the Pyrazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Cyclobutyl Group: This step may involve the use of cyclobutyl halides or other cyclobutyl-containing reagents.
Attachment of the Oxan-4-ylamino Substituent: This can be done through nucleophilic substitution reactions, where the oxan-4-ylamino group is introduced to the pyrazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, amines, and alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-methyl-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-methyl-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-N-[(1S,2R)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]pyrazine-2-carboxamide
- 5-methyl-N-[(1S,2R)-2-(tetrahydro-2H-thiopyran-4-ylamino)cyclobutyl]pyrazine-2-carboxamide
Uniqueness
5-methyl-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]pyrazine-2-carboxamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-methyl-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-10-8-17-14(9-16-10)15(20)19-13-3-2-12(13)18-11-4-6-21-7-5-11/h8-9,11-13,18H,2-7H2,1H3,(H,19,20)/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULJQWLWCVNYED-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCC2NC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=N1)C(=O)N[C@H]2CC[C@H]2NC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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